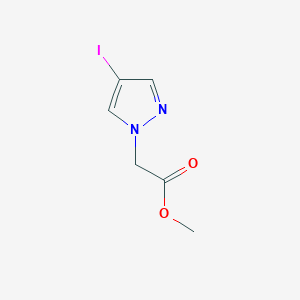

Acetato de metilo (4-yodo-1H-pirazol-1-il)

Descripción general

Descripción

“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” is a chemical compound that is a derivative of pyrazole . Pyrazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms and two nitrogen atoms . The compound is used as a building block in chemical synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of acetylenic ketones with hydrazine derivatives . The compound “methyl (4-iodo-1H-pyrazol-1-yl)acetate” could potentially be synthesized through similar methods.Molecular Structure Analysis

The molecular structure of “methyl (4-iodo-1H-pyrazol-1-yl)acetate” consists of a pyrazole ring attached to a methyl acetate group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” can undergo various chemical reactions due to the presence of the reactive iodine atom and the acetate group . For instance, it can participate in Suzuki reactions .Physical and Chemical Properties Analysis

“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” is a solid at room temperature . It is soluble in methanol . The compound has a molecular weight of 266.04 .Aplicaciones Científicas De Investigación

Síntesis de Derivados de Imidazol

Los derivados de imidazol son prominentes en la química farmacéutica debido a su potencial terapéutico. “Acetato de metilo (4-yodo-1H-pirazol-1-il)” puede servir como precursor en la síntesis de varios compuestos de imidazol. Estos derivados exhiben una amplia gama de actividades biológicas, incluidas las propiedades antibacterianas, antifúngicas y antivirales .

Desarrollo de Agentes Antiinflamatorios

La porción de pirazol es conocida por sus propiedades antiinflamatorias. Los investigadores pueden utilizar “acetato de metilo (4-yodo-1H-pirazol-1-il)” para desarrollar nuevos agentes antiinflamatorios que pueden inhibir las enzimas ciclooxigenasas, lo que podría conducir a nuevos tratamientos para enfermedades inflamatorias .

Actividad Antifúngica

Los derivados de pirazol se han estudiado por su actividad antifúngica. El átomo de yodo en “acetato de metilo (4-yodo-1H-pirazol-1-il)” puede ser crucial para la actividad biológica, lo que lo convierte en un compuesto valioso para el desarrollo de agentes antifúngicos .

Síntesis de Heteroarilados

El compuesto puede utilizarse en la síntesis de heteroarilados mediada por indio. Estas estructuras son significativas en la química medicinal para crear compuestos con propiedades farmacológicas mejoradas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl (4-iodo-1H-pyrazol-1-yl)acetate is a compound that has been studied for its potential biological activities It’s known that pyrazole derivatives, which include methyl (4-iodo-1h-pyrazol-1-yl)acetate, have a broad range of biological activities such as antibacterial, anti-inflammatory, antitumor, and others .

Mode of Action

It’s known that pyrazoles can undergo nucleophilic and electrophilic substitution reactions . This suggests that methyl (4-iodo-1H-pyrazol-1-yl)acetate might interact with its targets through similar mechanisms, leading to changes in the target’s function.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it’s plausible that methyl (4-iodo-1H-pyrazol-1-yl)acetate could affect multiple pathways, leading to downstream effects such as inhibition of bacterial growth or reduction of inflammation.

Pharmacokinetics

It’s known that the polar nature of the imidazole ring, which is structurally similar to the pyrazole ring, can improve the pharmacokinetic parameters of imidazole-containing compounds . This suggests that methyl (4-iodo-1H-pyrazol-1-yl)acetate might have similar properties, potentially impacting its bioavailability.

Result of Action

Given the broad range of biological activities associated with pyrazole derivatives , it’s plausible that the action of methyl (4-iodo-1H-pyrazol-1-yl)acetate could result in various molecular and cellular effects, depending on the specific target and biological context.

Propiedades

IUPAC Name |

methyl 2-(4-iodopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZSDZHLLBZDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1421885.png)

![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B1421893.png)

![[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride](/img/structure/B1421896.png)